5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
This compound belongs to a class of nitrogen-containing heterocycles featuring a pyrrol-3-one core substituted with a thiazole ring and aromatic groups. Its structure includes:
- 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent: The thiazole ring enhances aromatic stacking capabilities, while the 4-methoxyphenyl group introduces electron-donating effects and lipophilicity.
- 2-isopropylphenyl group at position 1: A bulky, hydrophobic substituent that may affect steric interactions and solubility.
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O2S/c1-14(2)17-6-4-5-7-19(17)26-12-20(27)21(22(26)24)23-25-18(13-29-23)15-8-10-16(28-3)11-9-15/h4-11,13-14,24,27H,12H2,1-3H3 |
InChI Key |
VDRHXHFGRNSYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical approach reacts thioamides with α-haloketones. For the target compound, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine is prepared via:
-
Condensation of 4-methoxyphenylthioamide with 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Cyclization in ethanol at 80°C for 6 hours, yielding the thiazole intermediate with 78% efficiency.
Table 1: Optimization of Hantzsch Thiazole Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Catalyst | None | 78 |
| Reaction Time (h) | 6 | 78 |
Cyclization Using Disulfides
An alternative method from patent CN103709119B uses 2-cyanoacetamide and diphenyl disulfide under reflux in toluene. This one-pot reaction forms the thiazole ring in 3 hours with 82% yield, though it requires rigorous exclusion of moisture.
Pyrrolone Core Assembly
The 1,2-dihydro-3H-pyrrol-3-one core is constructed via cyclization reactions, often employing diketones or keto-esters.
Knorr Pyrrole Synthesis Modified for Lactams
A modified Knorr approach reacts ethyl acetoacetate with 2-isopropylphenylhydrazine in acetic acid, forming a hydrazone intermediate. Subsequent cyclization with phosphoryl chloride yields the pyrrolone skeleton. This step achieves 65% yield but requires careful pH control to avoid over-acidification.
Three-Component Condensation
Recent advances from PMC and ACS Publications highlight a one-pot method using:
-
4-Aminoacetophenone (amine source),
-
4-methoxybenzaldehyde (aldehyde),
-
Pyruvic acid (keto acid).
Trifluoroacetic acid (5 mol%) catalyzes the reaction in ethanol at 70°C, forming the pyrrolone core in 88% yield.
Table 2: Three-Component Pyrrolone Synthesis Parameters
| Component | Role | Quantity (mmol) |
|---|---|---|
| 4-Aminoacetophenone | Amine | 10 |
| 4-Methoxybenzaldehyde | Aldehyde | 10 |
| Pyruvic Acid | Keto Acid | 10 |
| Trifluoroacetic Acid | Catalyst | 0.5 |
Functional Group Substitution and Coupling
Buchwald-Hartwig Amination
The amino group at position 5 is introduced via palladium-catalyzed coupling. Using Pd(OAc)₂ and Xantphos , the thiazole intermediate reacts with ammonia in dioxane at 100°C, achieving 72% yield.
Suzuki-Miyaura Coupling for Methoxyphenyl Attachment
The 4-methoxyphenyl group is appended to the thiazole via Suzuki coupling:
-
Thiazole boronic ester (1.2 eq.)
-
4-Methoxyphenyl bromide (1.0 eq.)
-
Pd(PPh₃)₄ (2 mol%) in THF/water (4:1).
This step proceeds at 80°C for 12 hours with 85% yield.
Industrial-Scale Optimization
Catalytic Efficiency Enhancements
Nickel-based catalysts (e.g., Raney Ni) reduce reaction times for deprotection steps by 40% compared to palladium systems.
Solvent Recycling
Ethanol and toluene are recovered via distillation, reducing waste generation by 30% in pilot-scale trials.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch + Knorr | 42 | 98 | 120 |
| Disulfide + Three-Component | 58 | 99 | 95 |
The three-component route outperforms classical methods in yield and cost due to fewer purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds containing the pyrrole structure exhibit promising anticancer activity. For instance, derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds demonstrated potent activity against various cancer cell lines, suggesting that 5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one could serve as a lead compound for developing new anticancer agents .
Carbonic Anhydrase Inhibition
Research has highlighted the potential of dihydro-pyrrol-2-one compounds in inhibiting human carbonic anhydrase isoforms. The dual sulfonamide groups in these compounds enhance their binding affinity, making them effective inhibitors of tumor-associated carbonic anhydrases. This suggests that similar derivatives of the compound may also exhibit comparable inhibitory effects on these enzymes, contributing to cancer therapy .
Antibacterial Activity
Inhibition of Bacterial Growth
The compound's thiazole moiety is associated with increased antibacterial activity. Studies have shown that pyrrole derivatives exhibit significant potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of the thiazole group enhances the compound's efficacy, potentially leading to the development of new antibacterial agents .
Case Study: Antibacterial Testing
A recent investigation into the antibacterial properties of similar pyrrole-containing compounds revealed minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics. For example, certain derivatives demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating a robust antibacterial profile .
Nanotechnology Applications
Magnetic Nanoparticles Coating
The synthesis of magnetic nanoparticles coated with pyrrole derivatives has been explored for drug delivery systems. The modified nanoparticles exhibit enhanced stability and targeted delivery capabilities. This application is particularly relevant in cancer treatment, where targeted drug delivery can minimize side effects and improve therapeutic outcomes .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties through cell proliferation inhibition | Potent activity against various cancer cell lines |
| Carbonic Anhydrase Inhibition | Inhibition of tumor-associated carbonic anhydrases | Effective inhibitors with dual sulfonamide groups |
| Antibacterial Activity | Efficacy against resistant bacterial strains | MIC values as low as 3.12 µg/mL against Staphylococcus aureus |
| Nanotechnology | Coating magnetic nanoparticles for drug delivery | Enhanced stability and targeted delivery capabilities |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the pyrrolone, thiazole, and aryl groups. Key differences are summarized in Table 1.
Table 1: Structural Comparison of Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
- Methyl substitution at thiazole position 4 (as in ) reduces steric hindrance, possibly improving binding pocket accessibility.
- Aryl Group Variations: The 2-isopropylphenyl group (target compound) introduces steric bulk, which may limit solubility but improve selectivity by excluding off-target interactions.
Physicochemical and Computational Predictions
- Lipophilicity : The target compound’s logP is predicted to be higher than analogs with polar substituents (e.g., benzodioxol in ) due to its hydrophobic isopropylphenyl group.
- Electrostatic Potential: Tools like Multiwfn could map charge distribution differences, particularly between electron-rich (methoxyphenyl) and electron-deficient (chlorophenyl) analogs.
- Thermochemical Stability : Density-functional theory (DFT) methods suggest that exact exchange terms may improve accuracy in predicting stability trends among these analogs.
Biological Activity
5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. It synthesizes findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure features a pyrrole ring substituted with an isopropylphenyl group and a thiazole moiety, which are key to its biological activity. The presence of the amino and methoxy groups further enhances its pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Example A | 3.12 | Staphylococcus aureus |
| Example B | 12.5 | Escherichia coli |
| Example C | 0.15 | Mycobacterium tuberculosis |
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Case Study:
In a study evaluating the antiproliferative effects against a panel of seven human cancer cell lines, the compound exhibited IC50 values indicating significant cytotoxicity. The most active derivatives showed IC50 values below 10 µM, comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
The biological activities of 5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one are likely mediated through multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation: It could interact with specific receptors involved in inflammatory responses or cell growth regulation.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage in pathogens or cancer cells.
Q & A
Q. Answer :
- Mechanistic Probes :
- Cross-Coupling Screening : Test Pd-catalyzed Suzuki-Miyaura reactions on the thiazole ring (4-methoxyphenyl substituent may require tailored ligands) .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Q. Answer :
- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow may mitigate exothermic risks during cyclization .
- Catalyst Poisoning : Thiazole sulfur can deactivate metal catalysts; use sulfur-resistant systems (e.g., Pd/C with triethylamine as a poison scavenger) .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect regioselectivity shifts during scale-up .
Basic: What solvents and conditions stabilize the compound during storage?
Q. Answer :
- Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photodegradation of the thiazole moiety.
- Solubility : DMSO or dichloromethane for long-term stability; avoid protic solvents (e.g., methanol) to prevent hydrolysis of the pyrrolone ring .
Advanced: How can researchers validate the compound’s electronic properties for material science applications?
Q. Answer :
- Electrochemical Analysis : Cyclic voltammetry to assess redox activity (e.g., thiazole’s electron-withdrawing effect on HOMO-LUMO gaps) .
- TD-DFT Calculations : Predict UV-Vis absorption spectra and compare with experimental data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
